Ethyl 1'-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3'-pyrrolidine]-4'-carboxylate
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Overview
Description
Ethyl 1’-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3’-pyrrolidine]-4’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1’-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3’-pyrrolidine]-4’-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a benzo[c]azepine derivative with a pyrrolidine derivative under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the spiro linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1’-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3’-pyrrolidine]-4’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1’-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3’-pyrrolidine]-4’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,3’-pyrrolidine] derivatives: Known for their bioactivity and potential therapeutic applications.
Spiro[cyclohexane-1,3’-pyrrolidine] derivatives: Studied for their antimicrobial properties.
Spiro[benzofuran-3,3’-pyrrolidine] derivatives: Investigated for their potential use in drug development.
Uniqueness
Ethyl 1’-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3’-pyrrolidine]-4’-carboxylate stands out due to its unique spiro linkage and the presence of both benzo[c]azepine and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
ethyl 1'-methyl-1-oxospiro[4,5-dihydro-2H-2-benzazepine-3,4'-pyrrolidine]-3'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-3-22-16(21)14-10-19(2)11-17(14)9-8-12-6-4-5-7-13(12)15(20)18-17/h4-7,14H,3,8-11H2,1-2H3,(H,18,20) |
InChI Key |
AWRPXMNLAIXABF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCC3=CC=CC=C3C(=O)N2)C |
Origin of Product |
United States |
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